(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
2-Methoxy-5-(trifluoromethyl)cinnamic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a cinnamic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)cinnamic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-Methoxy-5-(trifluoromethyl)cinnamic acid may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted cinnamic acid derivatives .
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)cinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by interacting with the ergosterol present in fungal cell membranes, leading to cell membrane disruption . The compound’s unique structure allows it to engage in various biochemical interactions, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: A related compound with similar structural features but different functional groups.
4-(Trifluoromethyl)cinnamic acid: Another cinnamic acid derivative with a trifluoromethyl group at a different position.
Uniqueness
2-Methoxy-5-(trifluoromethyl)cinnamic acid stands out due to the presence of both methoxy and trifluoromethyl groups, which impart unique chemical and biological properties.
Properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJHQWJVWEASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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